5-(2-Methylpropylidene)-2,4-imidazolidinedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

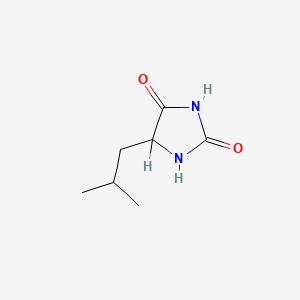

2D Structure

Properties

CAS No. |

55666-11-0 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

5-(2-methylpropylidene)imidazolidine-2,4-dione |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) |

InChI Key |

FKEBJFWQLNFBHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1C(=O)NC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-Methylpropylidene)-2,4-imidazolidinedione

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Methylpropylidene)-2,4-imidazolidinedione, a heterocyclic compound of interest in medicinal chemistry and drug development. The hydantoin scaffold is a privileged structure known for a wide range of biological activities.[1] This document details a robust synthetic protocol for the target molecule via the Knoevenagel condensation of hydantoin and isobutyraldehyde. Furthermore, it outlines a suite of analytical techniques for the comprehensive characterization of the synthesized compound, ensuring its identity, purity, and structural integrity. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as hydantoin, is a five-membered heterocyclic ring system that is a cornerstone in the development of a plethora of therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The 5-substituted derivatives, in particular, have been the subject of extensive research, leading to the discovery of potent and selective modulators of various biological targets. This compound, with its isobutylidene substituent, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound: A Knoevenagel Condensation Approach

The most efficient and widely adopted method for the synthesis of 5-alkylidenehydantoins is the Knoevenagel condensation.[3][4][5][6] This reaction involves the base-catalyzed condensation of a compound with an active methylene group (in this case, hydantoin) with a carbonyl compound (isobutyraldehyde).[5] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product.

Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), which is crucial to deprotonate the active methylene group of the hydantoin without promoting the self-condensation of the aldehyde. The mechanism can be described as follows:

-

Enolate Formation: The basic catalyst abstracts a proton from the C-5 position of the hydantoin ring, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of isobutyraldehyde.

-

Aldol Addition Product: This attack forms an unstable aldol-type addition intermediate.

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product, this compound.

Caption: Knoevenagel condensation mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials:

-

Hydantoin (1.0 eq)

-

Isobutyraldehyde (1.2 eq)

-

Piperidine (0.1 eq)

-

Ethanol (as solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydantoin in a suitable volume of ethanol.

-

Addition of Reagents: To the stirred solution, add isobutyraldehyde followed by a catalytic amount of piperidine.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Precipitation: Slowly add the reaction mixture to a beaker of cold water with constant stirring.

-

Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and catalyst.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound as a crystalline solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended:

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 154.17 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| CAS Number | 55666-11-0 | --INVALID-LINK-- |

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule.

References

- 1. (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione | 1369499-44-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Isobutylidenehydantoin

This guide provides a comprehensive technical overview of the physicochemical properties of 5-Isobutylidenehydantoin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization. While specific experimental data for 5-Isobutylidenehydantoin is not widely available in the public domain, this guide establishes a robust framework for its analysis based on the well-understood chemistry of hydantoin derivatives.

Introduction to 5-Isobutylidenehydantoin

5-Isobutylidenehydantoin is a derivative of hydantoin, a five-membered heterocyclic compound. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs, including the anticonvulsant phenytoin. The substituent at the 5-position of the hydantoin ring plays a crucial role in modulating the compound's biological activity and physicochemical properties. The isobutylidene group in 5-Isobutylidenehydantoin is expected to influence its lipophilicity, solubility, and interactions with biological targets. A thorough understanding of its physicochemical properties is therefore essential for any research and development efforts involving this compound.

Chemical Structure and Molecular Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental molecular properties.

Caption: Chemical structure of 5-Isobutylidenehydantoin.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |

| Molecular Weight | 154.17 g/mol | Calculated |

| CAS Number | Not readily available | - |

Note: The lack of a readily available CAS number suggests that 5-Isobutylidenehydantoin may be a novel or less-common compound. Researchers should consider assigning a new CAS number upon synthesis and characterization if one does not exist.

Synthesis of 5-Isobutylidenehydantoin

The synthesis of 5-alkylidenehydantoins is most commonly achieved through the Knoevenagel condensation of hydantoin with an appropriate aldehyde or ketone. In the case of 5-Isobutylidenehydantoin, the reaction would involve hydantoin and isobutyraldehyde.

Caption: General workflow for the synthesis of 5-Isobutylidenehydantoin via Knoevenagel condensation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol provides a general procedure that can be optimized for the synthesis of 5-Isobutylidenehydantoin.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydantoin (1 equivalent) and isobutyraldehyde (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Isobutylidenehydantoin.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.

Physicochemical Properties and Their Determination

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in drug development and other scientific research.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids like hydantoins, a sharp melting point range is expected.

Expected Properties: Hydantoins are generally crystalline solids with relatively high melting points due to intermolecular hydrogen bonding.[1] The isobutylidene substituent may slightly lower the melting point compared to smaller alkylidene groups due to increased molecular weight and altered crystal packing.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the purified 5-Isobutylidenehydantoin is completely dry. Finely powder a small amount of the sample.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a steady rate (e.g., 2-5 °C/min).

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow (1-2 °C).

Solubility

Solubility in aqueous and organic solvents is a key determinant of a compound's bioavailability and suitability for various experimental assays.

Expected Properties: The hydantoin ring itself imparts some polarity. The isobutylidene group is nonpolar and will increase the lipophilicity of the molecule. Therefore, 5-Isobutylidenehydantoin is expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO.[2]

Experimental Protocol: Equilibrium Solubility Determination

Caption: Workflow for experimental solubility determination.

-

Preparation of Saturated Solution: Add an excess amount of 5-Isobutylidenehydantoin to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of 5-Isobutylidenehydantoin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets. The hydantoin ring has an acidic proton on N3.[1]

Expected Properties: The pKa of the N-H proton in the hydantoin ring is influenced by substituents. For unsubstituted hydantoin, the pKa is around 9.0.[1] The electron-donating nature of the isobutyl group is not expected to have a strong effect on the acidity of the N3 proton. Therefore, the pKa of 5-Isobutylidenehydantoin is anticipated to be in the range of 9-10.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of 5-Isobutylidenehydantoin of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals for 5-Isobutylidenehydantoin would include:

-

Singlets for the two N-H protons (which may be broad and exchangeable with D₂O).

-

A signal for the vinylic proton of the isobutylidene group.

-

Signals for the methine and methyl protons of the isobutyl group, showing characteristic splitting patterns.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons, the carbons of the isobutylidene group, and the carbons of the hydantoin ring.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands for 5-Isobutylidenehydantoin include:

-

N-H stretching vibrations around 3200-3400 cm⁻¹.

-

C=O stretching vibrations (for the two carbonyl groups) in the region of 1700-1780 cm⁻¹.

-

C=C stretching of the isobutylidene group around 1650 cm⁻¹.

-

C-H stretching vibrations below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M⁺) for 5-Isobutylidenehydantoin would be expected at an m/z corresponding to its molecular weight (154.17).

Stability

The chemical stability of a compound is a critical parameter, especially for drug candidates, as it affects shelf-life and formulation development.

Expected Stability: Hydantoin derivatives are generally stable compounds. However, the isobutylidene group may be susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the exocyclic double bond. Stability studies should be conducted to evaluate the degradation of 5-Isobutylidenehydantoin under various stress conditions (e.g., different pH values, temperatures, and light exposure).

Experimental Protocol: Stability Study

-

Sample Preparation: Prepare solutions of 5-Isobutylidenehydantoin in various buffers (e.g., pH 2, 7.4, and 9) and store them at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) and protected from light.

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of 5-Isobutylidenehydantoin and to detect the formation of any degradation products.

-

Data Evaluation: Plot the concentration of 5-Isobutylidenehydantoin versus time to determine its degradation kinetics and shelf-life under different conditions.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 5-Isobutylidenehydantoin. While specific experimental data for this compound is limited, the methodologies and expected properties outlined herein, based on the well-established chemistry of hydantoin derivatives, offer a solid foundation for researchers. The successful synthesis and thorough characterization as described will be crucial for unlocking the potential of 5-Isobutylidenehydantoin in medicinal chemistry and other scientific disciplines.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(2-Methylpropylidene)-2,4-imidazolidinedione

Foreword: From Chemical Structure to Biological Function

To the dedicated researchers, scientists, and drug development professionals, this guide addresses a common yet critical challenge in modern pharmacology: defining the precise mechanism of action (MoA) for a novel chemical entity. Our subject, 5-(2-Methylpropylidene)-2,4-imidazolidinedione, belongs to the imidazolidinedione class—a group of heterocyclic compounds known for a diverse range of biological activities.[1][2][3] While the therapeutic potential of this class is appreciated, the specific MoA of this particular derivative remains largely uncharted territory.

This document, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking strategic guide, a comprehensive roadmap designed to systematically unravel the biological intricacies of this compound. We will proceed from foundational hypothesis generation, grounded in the known pharmacology of its chemical relatives, to a multi-pronged experimental strategy for target identification, validation, and pathway elucidation. This is a guide to discovery.

Part 1: Hypothesis Generation - Standing on the Shoulders of Analogs

The imidazolidinedione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, anticonvulsant, and anti-inflammatory properties.[4][5][6] Our initial hypotheses for the MoA of this compound are therefore informed by the established activities of its structural cousins.

-

Anti-inflammatory and Anticancer Potential via COX-2 Inhibition: Several imidazolidinedione analogues have been identified as significant inhibitors of cyclooxygenase-2 (COX-2).[1][7] The expression of COX-2 is upregulated in many inflammatory conditions and cancers. Inhibition of this enzyme is a well-established therapeutic strategy. The structural features of this compound may allow it to fit within the active site of COX-2.

-

Induction of Apoptosis in Cancer Cells through ROS Generation: A recent study on novel imidazolidin-4-one derivatives demonstrated their ability to induce apoptosis in colorectal cancer cells by triggering the production of reactive oxygen species (ROS) and activating the JNK pathway.[8] It is plausible that our target compound shares this pro-apoptotic mechanism.

-

Modulation of Immune Cell Signaling: Certain imidazolidine-2,4-dione derivatives have been investigated as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key negative regulator of T-cell activation.[9] Inhibition of LYP could enhance immune responses, an attractive MoA for immuno-oncology.

-

Interaction with DNA and Cell Cycle Regulation: The heterocyclic nature of the imidazolidine nucleus may facilitate direct interactions with DNA, thereby influencing DNA replication and cell cycle progression, a mechanism of action observed in some anticancer agents.[3]

These initial hypotheses provide a rational starting point for our experimental investigation.

Part 2: A Phased Approach to Target Identification and Validation

Elucidating the molecular target of a novel compound requires a systematic and multi-faceted approach, combining computational predictions with rigorous experimental validation.[4][10]

Phase 1: In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential protein targets.[11][12]

-

Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often bind to similar targets.[11] By comparing the 2D and 3D structure of this compound against databases of compounds with known biological activities (e.g., ChEMBL), we can identify potential targets.

-

Reverse/Inverse Docking: This structure-based method involves docking our compound into the binding sites of a large number of known protein structures.[11] This can predict binding affinities and identify potential off-target interactions.

-

Machine Learning-Based Prediction: AI and machine learning models, trained on vast datasets of compound-target interactions, can predict the likely biological targets of a novel compound based on its chemical structure.[13][14]

Phase 2: Phenotypic Screening to Uncover Cellular Effects

Phenotypic screening allows us to observe the effect of the compound on whole cells or organisms without a preconceived notion of the target.[9][15] This can reveal unexpected mechanisms of action.

-

High-Content Imaging: This powerful technique involves treating various cell lines (e.g., cancer cell lines, immune cells) with this compound and using automated microscopy to quantify changes in cellular morphology, protein localization, and other phenotypic markers. This can provide clues about the affected cellular pathways.[4]

Phase 3: Experimental Target Identification and Validation

The hypotheses generated from in silico predictions and phenotypic screening must be validated experimentally.

-

Target-Based Biochemical Assays: Based on our initial hypotheses, we can directly test the effect of our compound on purified enzymes. For example, a COX-2 inhibition assay would be a high-priority starting point.[16]

-

Direct Binding Assays: To confirm a direct interaction between the compound and a putative target protein, biophysical techniques are employed.

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics (kon and koff) and affinity (KD) of the compound to a target protein immobilized on a sensor chip.[4]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing thermodynamic parameters of the interaction.[4]

-

-

Target Deconvolution from Phenotypic Hits: If a compelling cellular phenotype is observed without a clear target, several methods can be used to identify the responsible protein(s).

-

Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[3][17]

-

Drug Affinity Responsive Target Stability (DARTS): This label-free method is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. Cell lysates are treated with the compound, followed by digestion with a protease. The remaining proteins are then identified by mass spectrometry.[3]

-

Part 3: Delineating the Downstream Signaling Cascade

Identifying the primary molecular target is only the first step. A comprehensive understanding of the MoA requires elucidating the downstream signaling pathways that are modulated by the compound-target interaction.[18][19]

Workflow for Pathway Elucidation

Caption: Experimental workflow for elucidating downstream signaling pathways.

Key Experimental Protocols

Protocol 1: Western Blotting for Phospho-Protein Analysis

This protocol is designed to detect changes in the phosphorylation state of key signaling proteins downstream of the identified target.

-

Cell Culture and Treatment: Plate cells (e.g., HCT116 colorectal cancer cells) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a protein of interest (e.g., phospho-JNK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total form of the protein of interest to normalize for protein loading.

Part 4: Data Synthesis and Visualization

A rigorous MoA study generates a large amount of quantitative data. Clear presentation is essential for interpretation and communication.

Table 1: Summary of in vitro Activity

| Assay Type | Target/Cell Line | Parameter | Value |

| Biochemical Assay | Recombinant Human COX-2 | IC50 | Value µM |

| Cell Viability Assay | HCT116 | GI50 | Value µM |

| Direct Binding Assay | Purified COX-2 | K_D | Value nM |

Visualizing a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical MoA where this compound induces apoptosis in cancer cells.

Caption: Hypothetical ROS-mediated apoptotic pathway.

Part 5: Conclusion and Path Forward

This guide has outlined a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action of this compound. By integrating computational predictions, phenotypic screening, biochemical and biophysical assays, and downstream pathway analysis, we can build a robust understanding of how this compound exerts its biological effects.

The successful execution of this research plan will not only define the therapeutic potential and liabilities of this specific molecule but will also contribute to a deeper understanding of the structure-activity relationships within the broader class of imidazolidinedione compounds. The insights gained will be invaluable for optimizing lead compounds and advancing the most promising candidates toward preclinical and clinical development.

References

- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 6. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. nuvisan.com [nuvisan.com]

- 9. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nebiolab.com [nebiolab.com]

A Technical Guide to the Spectroscopic Analysis of 5-(2-Methylpropylidene)imidazolidine-2,4-dione (CAS 55666-11-0)

This document provides an in-depth technical guide to the spectroscopic characterization of 5-(2-Methylpropylidene)imidazolidine-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes predictive data analysis with established experimental protocols to facilitate the structural elucidation and verification of this compound.

Introduction to the Analyte

5-(2-Methylpropylidene)imidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class.[1][2] Hydantoins are notable scaffolds in medicinal chemistry, and understanding the precise structure of their derivatives is critical for research and quality control. This compound is sometimes referenced as an impurity related to the drug Phenytoin.[3][4]

Compound Profile:

-

Chemical Name: 5-(2-Methylpropylidene)imidazolidine-2,4-dione

-

CAS Number: 55666-11-0

-

Structure:

Integrated Spectroscopic Analysis Workflow

The definitive identification of a chemical entity relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and fragmentation patterns, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the carbon-hydrogen framework. The following workflow illustrates the logical process of structural verification.

Caption: A logical workflow for compound identification.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of the analyte and to gain structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted ESI-MS Data:

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 155.08 | Protonated molecular ion (C₇H₁₁N₂O₂⁺) |

| [M+Na]⁺ | 177.06 | Sodium adduct of the molecular ion (C₇H₁₀N₂O₂Na⁺) |

| [M-C₃H₇]⁺ or [M-43]⁺ | 112.03 | Fragment from loss of the isopropyl group |

Predicted Fragmentation Pathway

The primary fragmentation event in ESI-MS/MS would likely involve the cleavage of the isopropyl group from the exocyclic double bond, which is a common and energetically favorable fragmentation pathway.

Caption: A plausible fragmentation pathway for the protonated molecule.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is instrumental in identifying the key functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| 3200 - 3300 | N-H | Stretching |

| 2950 - 2850 | C-H (sp³) | Stretching |

| 1780 - 1710 | C=O (Amide I) | Stretching |

| 1680 - 1640 | C=C | Stretching |

| 1550 - 1500 | N-H | Bending |

The presence of strong absorption bands in the carbonyl region (1780-1710 cm⁻¹) would be a key indicator of the hydantoin ring, while the N-H stretching frequency confirms the secondary amide groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 11.5 | Broad Singlet | 1H | N-H (Position 1) | Acidic amide proton, exchangeable. |

| ~8.0 - 9.0 | Broad Singlet | 1H | N-H (Position 3) | Acidic amide proton, exchangeable. |

| ~5.5 - 6.0 | Doublet | 1H | =CH (Vinyl) | Vinylic proton coupled to the methine proton of the isopropyl group. |

| ~2.5 - 3.0 | Multiplet | 1H | -CH- (Isopropyl) | Methine proton, deshielded by the double bond, coupled to two methyl groups. |

| ~1.0 - 1.2 | Doublet | 6H | -CH₃ (Isopropyl) | Two equivalent methyl groups coupled to the methine proton. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~165 - 175 | C=O | C4 (Carbonyl) |

| ~155 - 165 | C=O | C2 (Carbonyl) |

| ~130 - 140 | C (sp²) | C of C=CH |

| ~115 - 125 | CH (sp²) | CH of C=CH |

| ~105 - 115 | C (sp²) | C5 |

| ~30 - 35 | CH (sp³) | -CH- (Isopropyl) |

| ~20 - 25 | CH₃ (sp³) | -CH₃ (Isopropyl) |

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh 5-10 mg of CAS 55666-11-0 for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[5]

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay). For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the isotope.[6]

Protocol 2: FT-IR Sample Preparation and Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[7] Collect a background spectrum to subtract atmospheric H₂O and CO₂ signals.[8][9]

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[7][8]

-

Data Collection: Acquire the sample spectrum. A typical measurement involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[9]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Protocol 3: ESI-MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[10]

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often with 0.1% formic acid to promote protonation).[10][11]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]

-

Parameter Optimization: Optimize ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the [M+H]⁺ ion.[12][13]

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation studies (MS/MS), isolate the precursor ion of interest (m/z 155.08) and apply collision-induced dissociation (CID).

Conclusion

The combined application of Mass Spectrometry, FT-IR, and NMR spectroscopy provides a robust and definitive method for the structural confirmation of 5-(2-Methylpropylidene)imidazolidine-2,4-dione. The predicted data presented in this guide, based on fundamental spectroscopic principles, align with the known chemical structure. By following the detailed experimental protocols, researchers can generate high-quality data to verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific investigations.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Rutgers_MS_Home [react.rutgers.edu]

- 12. bio-protocol.org [bio-protocol.org]

- 13. phys.libretexts.org [phys.libretexts.org]

A Guide to the Structural Elucidation of 5-(2-Methylpropylidene)-2,4-imidazolidinedione: A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of 5-(2-Methylpropylidene)-2,4-imidazolidinedione. While a definitive published crystal structure for this specific molecule is not publicly available, this guide will utilize the crystallographic data of the closely related compound, 5-isopropylimidazolidine-2,4-dione monohydrate, as a practical exemplar. The principles and methodologies detailed herein are directly applicable to the structural determination of the title compound and its analogues, which are of significant interest in medicinal chemistry due to the established diverse biological activities of the hydantoin scaffold.[1]

Introduction: The Significance of the Hydantoin Scaffold in Medicinal Chemistry

The imidazolidine-2,4-dione, or hydantoin, core is a privileged structure in pharmaceutical development, forming the basis for a wide array of therapeutic agents with anticonvulsant, antiarrhythmic, and antitumor properties. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with molecular targets. Therefore, a precise understanding of their crystal structure is paramount for rational drug design and the development of novel therapeutic agents. This compound, a derivative of this important class, serves as a valuable building block in the synthesis of new chemical entities.

Part 1: Synthesis and Crystallization

The synthesis of 5-alkylidene-2,4-imidazolidinediones can be achieved through various established synthetic routes. A common and effective method is the Knoevenagel condensation of an appropriate aldehyde or ketone with hydantoin.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydantoin (1 equivalent) and isobutyraldehyde (1.1 equivalents) in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate or piperidine, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Crystal Growth: The Gateway to Structural Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. The quality of the diffraction data is directly dependent on the quality of the crystal.

General Protocol for Crystal Growth of Organic Molecules:

-

Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for slow cooling crystallization. Alternatively, a solvent system comprising a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be used for vapor diffusion or liquid-liquid diffusion methods.

-

Slow Evaporation: A straightforward method involves dissolving the compound in a suitable solvent to near saturation, filtering the solution to remove any particulate matter, and allowing the solvent to evaporate slowly in a loosely covered vial.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is prepared and allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer. The flask should be well-insulated to ensure a slow cooling rate.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Single-Crystal XRD

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams. This raw data is then processed to correct for experimental factors and to reduce the data to a set of unique reflection intensities.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural parameters.

Part 3: Structural Analysis of a Related Compound: 5-Isopropylimidazolidine-2,4-dione Monohydrate

In the absence of a published structure for the title compound, we will examine the crystal structure of 5-isopropylimidazolidine-2,4-dione monohydrate as a case study.[1] This molecule is structurally very similar, with an isopropyl group at the 5-position instead of an isobutylidene group.

Crystallographic Data

The following table summarizes the key crystallographic data for 5-isopropylimidazolidine-2,4-dione monohydrate.[1]

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂O₂·H₂O |

| Formula Weight | 160.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.2688 (3) |

| b (Å) | 9.2387 (4) |

| c (Å) | 14.8280 (7) |

| V (ų) | 858.77 (7) |

| Z | 4 |

| ρcalc (g/cm³) | 1.239 |

| μ (mm⁻¹) | 0.84 |

| F(000) | 344 |

Molecular Structure and Conformation

The imidazolidine-2,4-dione ring in 5-isopropylimidazolidine-2,4-dione is essentially planar.[1] The isopropyl substituent at the C5 position will adopt a conformation that minimizes steric hindrance with the adjacent carbonyl groups. For this compound, the exocyclic double bond will enforce planarity in its immediate vicinity, and the conformation of the isobutyl group will be a key feature of interest.

Supramolecular Assembly and Hydrogen Bonding

In the crystal structure of 5-isopropylimidazolidine-2,4-dione monohydrate, the molecules are connected via N—H···O and O—H···O hydrogen bonds, forming a supramolecular tape along the a-axis.[1] The hydantoin ring possesses two N-H groups that can act as hydrogen bond donors and two carbonyl oxygen atoms that can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks, which are crucial in determining the overall crystal packing.

The diagram below illustrates the potential hydrogen bonding interactions in a crystal lattice of a 5-substituted hydantoin.

Part 4: Spectroscopic and Computational Characterization

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound in solution. The chemical shifts and coupling constants provide detailed information about the connectivity and the chemical environment of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the N-H stretching, C=O stretching (of the amide groups), and C=C stretching of the alkylidene group would be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular formula of this compound is C₇H₁₀N₂O₂, with a molecular weight of approximately 154.17 g/mol .[3]

Computational Chemistry

Density Functional Theory (DFT) and other computational methods can be used to predict the geometry, electronic properties, and spectroscopic features of the molecule. These theoretical calculations can complement the experimental data and provide deeper insights into the molecule's structure and reactivity.

Conclusion

A thorough crystal structure analysis of this compound is a critical step in understanding its physicochemical properties and its potential as a scaffold in drug discovery. This guide has outlined the essential experimental and analytical techniques required for such an analysis. By following these protocols, researchers can obtain high-quality structural data that will be invaluable for the design and development of new and improved hydantoin-based therapeutics. The provided case study of a closely related molecule illustrates the type of detailed structural information that can be obtained and its importance in understanding the solid-state behavior of these compounds.

References

The Discovery of Novel Imidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Potential of a Privileged Scaffold

The imidazolidine-2,4-dione, commonly known in the scientific community as hydantoin, represents a cornerstone heterocyclic scaffold in medicinal chemistry. First isolated in 1861, its true value was unlocked with the discovery of Phenytoin in the 1930s, a landmark anti-seizure medication.[1][2][3] Today, the hydantoin core is integral to a range of therapeutics, from the anti-androgen Nilutamide used in prostate cancer treatment to the antibacterial agent Nitrofurantoin.[4][5] This diverse pharmacological profile, spanning anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities, underscores the hydantoin structure as a "privileged scaffold".[2][4][6][7][8][9]

This guide provides an in-depth exploration of the strategies and methodologies for discovering novel imidazolidine-2,4-dione derivatives. We will move beyond simple procedural lists to delve into the causal relationships behind synthetic choices, the logic of structure-activity relationship (SAR) studies, and the practical application of these compounds in targeting key biological pathways. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to innovate within this versatile chemical space.

Strategic Synthesis: From Classic Reactions to Modern Innovations

The generation of a diverse library of derivatives is the first critical step in a drug discovery campaign. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and efficiency.

The Cornerstone: The Bucherer-Bergs Reaction

For decades, the Bucherer-Bergs reaction has been the workhorse for synthesizing 5-substituted and 5,5-disubstituted hydantoins.[10][11] This multicomponent reaction, which condenses a carbonyl compound (an aldehyde or ketone), an alkali metal cyanide (like potassium cyanide), and ammonium carbonate, is valued for its operational simplicity and the frequent formation of crystalline products that are easy to purify.[10][11][12][13][14]

Causality in the Mechanism: The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile.[12] This intermediate is the key branching point. Nucleophilic attack by the amino group's nitrogen onto carbon dioxide (derived from ammonium carbonate) and subsequent intramolecular cyclization ultimately yields the stable hydantoin ring.[10][12] Understanding this mechanism is crucial for troubleshooting and predicting potential side reactions. For instance, sterically hindered ketones may react slowly, requiring modified conditions like the use of ultrasonication to improve yields and reduce reaction times.[10]

Modern Synthetic Evolutions

While robust, the Bucherer-Bergs reaction has limitations, particularly in accessing derivatives with substitutions at the N-1 and N-3 positions. Modern organic synthesis has introduced more flexible and efficient methods.

-

Ugi and Post-Ugi Cyclization: Multicomponent reactions (MCRs) like the Ugi reaction offer a powerful platform for rapid library generation. A recent innovation involves a two-step Ugi/cyclization sequence where a microwave-assisted, one-pot cyclization strategy uses an alkyne group as a leaving group under basic conditions to efficiently form the hydantoin scaffold.[15] This approach is atom-economical and environmentally friendlier than many traditional methods.[15]

-

Solid-Phase and Green Chemistry Approaches: To streamline purification and enhance sustainability, methods using solid-phase synthesis and green chemistry principles have been developed.[16] These techniques are particularly advantageous for creating large combinatorial libraries for high-throughput screening.

Structure-Activity Relationship (SAR): Decoding Biological Activity

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is the essence of SAR studies. For imidazolidine-2,4-dione derivatives, the three primary points of diversity are the C-5, N-1, and N-3 positions of the heterocyclic ring.

Key Insights from Anticonvulsant and Anticancer Derivatives

-

C-5 Position: This position is critical for anticonvulsant activity. The presence of at least one phenyl or other aromatic substituent at C-5 is often essential for activity against tonic-clonic seizures, as seen in Phenytoin. In contrast, alkyl substituents at this position can introduce sedative properties. For anticancer agents like the androgen receptor antagonist Nilutamide, the C-5 position is disubstituted with methyl groups, while the crucial pharmacophore is attached at the N-3 position.[17]

-

N-1 and N-3 Positions: N-alkylation can significantly modulate a compound's properties. For instance, N-methylation of certain anticonvulsants can decrease their activity against electroshock-induced seizures but enhance it against chemically induced convulsions. In the context of antiandrogens, the N-3 position is used to attach the bulky substituted phenyl group that directly competes with androgens for binding to the receptor.[17][18]

The following table summarizes general SAR trends for hydantoin derivatives targeting different therapeutic areas.

| Position | Modification | Observed Biological Effect | Example Compound Class |

| C-5 | Aromatic substituent (e.g., Phenyl) | Essential for anticonvulsant activity (tonic-clonic seizures). | Anticonvulsants (e.g., Phenytoin) |

| C-5 | Alkyl substituents | May introduce sedative effects. | Anticonvulsants |

| N-3 | Substituted aryl group | Critical for androgen receptor antagonism.[18] | Antiandrogens (e.g., Nilutamide, Enzalutamide) |

| N-1 | Alkylation (e.g., Methylation) | Can shift activity profile in anticonvulsants. | Anticonvulsants |

Targeting Key Signaling Pathways: The Androgen Receptor

A primary reason for the renewed interest in hydantoin derivatives is their success as androgen receptor (AR) antagonists for the treatment of prostate cancer.[19][20][21][22] Androgens, like testosterone, drive the growth of most prostate cancers.[19][20] AR antagonists work by competitively blocking these hormones from binding to and activating the receptor.[19][20][22]

Second-generation antagonists like Enzalutamide, which are structurally based on the hydantoin scaffold, exhibit a multi-faceted mechanism.[23] Not only do they block androgen binding, but they also prevent the nuclear translocation of the AR and impair its ability to bind to DNA, providing a more complete shutdown of the signaling pathway.[23]

Experimental Protocols: From Synthesis to Biological Evaluation

Trustworthiness in scientific research is built on reproducible, well-described protocols. Here, we provide step-by-step methodologies for a representative synthesis and a key biological assay.

Protocol 1: Synthesis of a 5,5-Disubstituted Hydantoin via Bucherer-Bergs Reaction

This protocol describes the synthesis of 5,5-diphenylhydantoin (Phenytoin) from benzophenone.

Materials:

-

Benzophenone

-

Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzophenone (10.0 g, 54.9 mmol), potassium cyanide (4.3 g, 66.0 mmol), and ammonium carbonate (21.1 g, 219.6 mmol).

-

Solvent Addition: Add 100 mL of 50% aqueous ethanol to the flask. The use of an aqueous ethanol mixture is a common improvement to the original method, enhancing the solubility of the reactants.[10]

-

Reflux: Heat the mixture to a gentle reflux (approximately 80-90°C) with constant stirring. The reaction is typically run for 10-12 hours.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A precipitate will form.

-

Acidification: Slowly acidify the mixture with concentrated HCl to pH 2-3. This step ensures that any unreacted cyanide is neutralized and helps to fully precipitate the product.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure 5,5-diphenylhydantoin as a white crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Cytotoxicity Evaluation using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, making it a crucial first step in evaluating potential anticancer compounds.[24][25] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[26][27]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[25][26] The amount of formazan produced is quantified by dissolving it and measuring its absorbance spectrophotometrically.

Materials:

-

Human prostate cancer cell line (e.g., LNCaP or PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds (hydantoin derivatives) dissolved in DMSO

-

96-well cell culture plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the hydantoin derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), and cells with medium containing DMSO (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[27]

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[26]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[27]

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its relevance in modern drug discovery. Future research will likely focus on the development of even more sophisticated synthetic methodologies, such as asymmetric synthesis to control stereochemistry, and the application of computational chemistry to rationally design derivatives with enhanced potency and selectivity. By integrating classical knowledge with modern technology, the scientific community can continue to unlock the full therapeutic potential of this exceptional heterocyclic system.

References

- 1. Phenytoin - Wikipedia [en.wikipedia.org]

- 2. jddtonline.info [jddtonline.info]

- 3. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Imidazolidine-2,4-dione: Significance and symbolism [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. One moment, please... [rjpn.org]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Bucherer-Bergs Reaction [organic-chemistry.org]

- 14. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction [organic-chemistry.org]

- 16. [PDF] Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. | Semantic Scholar [semanticscholar.org]

- 17. Nilutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nilutamide - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Nilutamide? [synapse.patsnap.com]

- 21. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What is Nilutamide used for? [synapse.patsnap.com]

- 23. erc.bioscientifica.com [erc.bioscientifica.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. clyte.tech [clyte.tech]

- 26. broadpharm.com [broadpharm.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Literature review on the synthesis of hydantoin compounds

An In-Depth Technical Guide to the Synthesis of Hydantoin Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Hydantoin Scaffold, a Privileged Structure in Medicinal Chemistry

The hydantoin ring system, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic scaffold that has proven to be a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in numerous clinically significant drugs underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Notable pharmaceuticals incorporating the hydantoin core include the anticonvulsant Phenytoin, the antibiotic Nitrofurantoin, and the antiandrogen Enzalutamide used in prostate cancer therapy.[1][3][4]

The value of the hydantoin moiety lies in its unique structural features: it possesses two carbonyl groups that can act as hydrogen bond acceptors and two nitrogen atoms that can serve as hydrogen bond donors.[1] This arrangement, combined with the potential for substitution at the N-1, N-3, and C-5 positions, provides a versatile template for designing molecules with diverse pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][5] Furthermore, the synthetic accessibility of the hydantoin core allows for the systematic exploration of chemical space, making it an invaluable tool for drug development professionals.[1]

This guide provides a comprehensive review of the core synthetic strategies for constructing hydantoin compounds, moving from foundational classical reactions to modern high-throughput methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying causality and field-proven insights essential for successful synthesis and application.

Part 1: Classical Synthetic Strategies: The Cornerstones of Hydantoin Chemistry

The enduring relevance of hydantoins is partly due to the robustness and simplicity of the classical methods developed for their synthesis. These reactions often utilize readily available starting materials and provide reliable access to the core scaffold.

The Bucherer-Bergs Multicomponent Reaction

First discovered by Bucherer and Bergs, this multicomponent reaction (MCR) remains one of the most efficient and straightforward methods for preparing 5-substituted and 5,5-disubstituted hydantoins.[6][7] Its power lies in the one-pot convergence of a carbonyl compound (an aldehyde or ketone), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[8][9] This approach is highly atom-economical and often results in crystalline products that are easily purified.[6]

Causality and Mechanistic Insight: The reaction proceeds through a series of equilibrium steps. The carbonyl compound first reacts with ammonium carbonate-derived ammonia to form an imine, and with cyanide to form a cyanohydrin. These intermediates then combine to form a crucial α-aminonitrile.[6][10] The aminonitrile is then carboxylated by carbon dioxide (also from ammonium carbonate), and the resulting carbamic acid undergoes an intramolecular cyclization to form an imino-oxazolidinone, which finally rearranges to the more thermodynamically stable hydantoin ring.[10][11] This elegant cascade obviates the need for isolating unstable intermediates.

Caption: The reaction mechanism of the Bucherer-Bergs synthesis.

Experimental Protocol: General Procedure for Bucherer-Bergs Synthesis [6][11]

-

Reaction Setup: In a sealed pressure vessel or a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

-

Solvent Addition: Add a suitable solvent, typically a mixture of ethanol and water, to dissolve the reactants. For less reactive carbonyls, solvents like acetamide or DMF can be beneficial.[6]

-

Heating: Heat the reaction mixture to 60–100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.

-

Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Precipitation: Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 6-7. This step protonates the hydantoin and causes it to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol to remove impurities. The crude product is often of high purity but can be further recrystallized from ethanol or water to yield the final product.[6]

Table 1: Comparison of Yields for Various Carbonyl Substrates in the Bucherer-Bergs Reaction

| Starting Carbonyl | Product | Yield (%) | Reference |

| Acetone | 5,5-Dimethylhydantoin | ~85% | [11] |

| Cyclohexanone | Cyclohexanespiro-5'-hydantoin | >90% | [6] |

| Benzaldehyde | 5-Phenylhydantoin | ~70% | [6] |

| Benzil | 5,5-Diphenylhydantoin (Phenytoin) | 87-93% | [6] |

The Read (Urech) Synthesis from Amino Acids

The Read synthesis, an evolution of the Urech synthesis, provides a direct route to hydantoins from α-amino acids.[12][13] This method is particularly valuable as it allows the stereochemical information from a chiral amino acid to be potentially transferred to the final hydantoin product, a critical consideration in drug development.

Causality and Mechanistic Insight: The reaction is typically a two-step, one-pot process. The amino acid is first treated with an alkali metal cyanate (e.g., potassium cyanate, KCNO) under acidic conditions.[12] This in situ generates isocyanic acid (HNCO), which reacts with the amino group of the amino acid to form an N-carbamoyl amino acid (a ureido acid) intermediate. In the second step, heating this intermediate under acidic conditions induces an intramolecular cyclization via nucleophilic attack of the ureido nitrogen onto the carboxylic acid carbonyl, eliminating a molecule of water to form the hydantoin ring.[12][14]

Caption: The reaction pathway of the Read (Urech) synthesis.

Experimental Protocol: Microwave-Assisted Urech Synthesis [14]

-

N-Carbamylation: In a 30 mL microwave reactor vial, charge the L-amino acid (1.0 eq), distilled water (e.g., 7 mL for 5 mmol scale), and potassium cyanate (5.0 eq).

-

Microwave Irradiation (Step 1): Seal the vial and irradiate the mixture in a microwave reactor at 80 °C for 1 hour to form the ureido intermediate. Monitor completion by TLC.

-

Cyclization: After cooling, add concentrated hydrochloric acid (e.g., 7 mL) directly to the reaction mixture.

-

Microwave Irradiation (Step 2): Reseal the vial and irradiate at 80 °C for 15 minutes.

-

Isolation: Cool the reaction vessel in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with ice-cold water, and dry under vacuum to obtain the final hydantoin product, often without the need for column chromatography.[14]

Part 2: Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods are reliable, modern drug discovery demands greater molecular diversity and synthetic efficiency. Advanced methodologies have been developed to meet these needs, enabling the rapid synthesis of large, complex libraries of hydantoin derivatives.

Ugi Multicomponent Reaction for Complex Hydantoins

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity.[15] By combining an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid, a complex α-acylamino amide intermediate is formed in a single step. This intermediate can then be cleverly designed to undergo a subsequent cyclization to yield highly substituted hydantoins.[6][16]

Causality and Mechanistic Insight: A common strategy involves using trichloroacetic acid or a similar component that acts as a carbonic acid equivalent.[15] The Ugi product is then treated with a base, which induces an intramolecular nucleophilic attack, leading to cyclization and formation of the hydantoin ring.[15][16] This one-pot, two-step sequence is highly efficient for creating 1,3,5-trisubstituted hydantoins, offering three points of diversity for library construction.[6]

Caption: Workflow for hydantoin synthesis via the Ugi reaction.

Experimental Protocol: Ugi/Cyclization for 1,3,5-Trisubstituted Hydantoins [15][16]

-

Ugi Reaction: To a solution of the amine (1.0 eq) in methanol, add the aldehyde (1.0 eq), the isocyanide (1.0 eq), and trichloroacetic acid (1.0 eq).

-

Stirring: Stir the reaction mixture at room temperature for 24-48 hours. The Ugi adduct often precipitates from the solution.

-

Isolation of Intermediate (Optional): The crude Ugi product can be filtered and washed with ether to remove unreacted starting materials. Often, this intermediate is pure enough for the next step without further purification.[16]

-

Cyclization: Dissolve the crude Ugi adduct in a suitable solvent such as acetonitrile (CH3CN). Add a base, such as potassium carbonate (K2CO3).

-

Microwave Heating: Heat the mixture under microwave irradiation at 100 °C for 10-15 minutes.[16]

-

Workup: After cooling, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure, and purify the residue by column chromatography to yield the final trisubstituted hydantoin.

Solid-Phase Synthesis for Library Generation

For high-throughput screening in drug discovery, the parallel synthesis of hundreds or thousands of compounds is necessary. Solid-phase synthesis is the premier technology for this purpose, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to simple washing and filtration steps.[17][18]

Causality and Mechanistic Insight: A common strategy involves anchoring an amino acid to a solid support (resin).[19] The N-terminus is then derivatized, for example, by reaction with an isocyanate to form a urea. The final step is a "cyclative-cleavage," where treatment with an acid or base simultaneously induces cyclization to the hydantoin and cleaves the product from the resin support, delivering the pure compound directly into solution.[17][20] This approach is highly efficient and amenable to automation.

Caption: General workflow for the solid-phase synthesis of hydantoins.

Experimental Protocol: Solid-Phase Synthesis via Cyclative Cleavage [17][19]

-

Resin Preparation: Start with an amino acid anchored to a suitable resin (e.g., Fmoc-Phe-Wang resin). Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus. Wash the resin extensively with DMF, DCM, and methanol.

-

Urea Formation: Swell the deprotected resin in a solvent like tetrahydrofuran (THF). Add a solution of the desired isocyanate (4.0 eq) in THF. The reaction can be accelerated by heating under microwave irradiation (e.g., 60 °C for 10 min).[20]

-

Washing: After the coupling is complete (monitored by a negative Kaiser test), wash the resin thoroughly with THF, DMF, MeOH, and DCM to remove all excess reagents.

-

Cyclative Cleavage: Suspend the resin in a cleavage cocktail. For acid-labile resins like Wang, a mixture of trifluoroacetic acid (TFA), triisopropylsilane, and water (e.g., 95:2.5:2.5) is common. For base-mediated cleavage, a solution of triethylamine in THF/DMF can be used.[20]

-

Product Collection: Shake the resin with the cleavage cocktail for 1-3 hours at room temperature. Filter to separate the resin beads and collect the filtrate, which contains the desired hydantoin product.

-

Finalization: Evaporate the cleavage cocktail under reduced pressure to obtain the crude product, which is often of high purity.

Microwave-Assisted Synthesis: Accelerating Discovery

The integration of microwave irradiation has revolutionized chemical synthesis by dramatically reducing reaction times from hours to minutes.[21][22]

Causality and Mechanistic Insight: Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating.[20] This "microwave effect" leads to a significant increase in reaction rates, often improves yields by minimizing the formation of side products, and enhances the efficiency of many hydantoin syntheses, including the Biltz, Urech, and solid-phase methods.[6][14][20]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenytoin [21][22]

| Method | Conditions | Time | Yield (%) |

| Conventional | Reflux in Ethanol | 2-4 hours | ~60-70% |

| Microwave | DMF, 150 °C | 5-10 minutes | >85% |

Conclusion